molecular formula C9H16O2 B2634173 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1247433-90-4

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B2634173
CAS RN: 1247433-90-4
M. Wt: 156.225
InChI Key: MUYNQIMRFSKCFT-UHFFFAOYSA-N
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Description

“2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247433-90-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-ethyl-2-isopropylcyclopropanecarboxylic acid . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound. The compound consists of a cyclopropane ring, which is a three-membered ring of carbon atoms .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 156.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analog Compounds : A study describes the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involved cyclopropanation followed by rearrangement and deprotection processes, highlighting the versatile applications of cyclopropane derivatives in chemical synthesis (Sloan & Kirk, 1997).

  • Oxidative Scission of Cyclopropane Rings : Research on the reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative ring opening in ethyl 2,2-dimethoxycyclopropane-1-carboxylates. This study provides insight into the reactivity of cyclopropane derivatives under oxidative conditions (Graziano et al., 1996).

  • Cyclopropanation and Ring Opening Reactions : A study explored the synthesis and biological evaluation of bromophenol derivatives containing a cyclopropane moiety. It demonstrated ring-opening reactions in cyclopropanes, highlighting the chemical diversity and potential applications in drug development (Boztaş et al., 2019).

Biological and Biochemical Applications

  • Ethylene Precursor in Plants : Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves, an important precursor of ethylene in plants. This study underscores the role of cyclopropane derivatives in plant biology (Hoffman et al., 1982).

  • Synthesis of Amino Acid Analogs : Another study reported the stereoselective synthesis of cyclopropyl amines, carboxylic acids, and esters, highlighting the potential of cyclopropane derivatives in synthesizing biologically active molecules (Raj & Eftink, 1998).

  • Biosynthesis of Mycobacterial Mycolic Acids : A synthesis of cyclopropane fatty acids was described, aiming to inhibit mycolic acid biosynthesis in mycobacteria. This illustrates the importance of cyclopropane derivatives in studying bacterial lipid biosynthesis (Hartmann et al., 1994).

Analytical Applications

  • Quantitative Determination in Plant Tissues : A simple, rapid, and sensitive method for determining 1-aminocyclopropane-1-carboxylic acid in plant tissues was developed, demonstrating the utility of cyclopropane derivatives in analytical biochemistry (Lizada & Yang, 1979).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNQIMRFSKCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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